C.I. Reactive Yellow 3, disodium salt
Description
Chemical Identity: C.I. Reactive Yellow 3, disodium salt (CAS: 6539-67-9; EC: 229-453-4) is a dichlorotriazine-based reactive dye with the molecular formula C${21}$H${15}$ClN$8$Na$2$O$7$S$2$ (molecular weight: 636.96 g/mol) . It is synthesized via a multi-step process involving diazotization, coupling, and condensation reactions with intermediates such as cyanuric chloride, aminoacetanilide, and naphthylamine sulfonic acid derivatives .
Properties
CAS No. |
4988-30-1 |
|---|---|
Molecular Formula |
C21H15ClN8Na2O7S2 |
Molecular Weight |
637.0 g/mol |
IUPAC Name |
disodium;3-[[2-acetamido-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C21H17ClN8O7S2.2Na/c1-10(31)24-16-8-11(25-21-27-19(22)26-20(23)28-21)5-6-15(16)30-29-12-7-14-13(18(9-12)39(35,36)37)3-2-4-17(14)38(32,33)34;;/h2-9H,1H3,(H,24,31)(H,32,33,34)(H,35,36,37)(H3,23,25,26,27,28);;/q;2*+1/p-2 |
InChI Key |
DIGXDNVEYLOEOT-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NC2=NC(=NC(=N2)N)Cl)N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Diazotization Reaction
- Starting materials : Sulfonated aromatic amine esters (position ester sulfonation derivatives)
- Reagents : Hydrochloric acid, sodium nitrite solution
- Conditions : Temperature maintained at 0–5 °C; reaction conducted in an aqueous medium with frozen water to stabilize the diazonium salt
- Process : The sulfonated ester is treated with hydrochloric acid and sodium nitrite under cold conditions to form the corresponding diazonium salt. The reaction is monitored using Congo red test paper (which turns blue) and starch potassium iodide paper to confirm the presence of nitrous acid and completion of diazotization.
- Duration : Approximately 1 hour
Coupling Reaction
- Coupling agent : Urea amido aniline
- Conditions : pH adjusted to 4.5–6.5 using soda ash (sodium carbonate) solution; temperature maintained at 5–8 °C
- Process : The urea amido aniline is added to the diazonium salt solution, and the mixture is stirred to allow coupling. This forms the azo linkage essential for the dye's chromophore.
- Duration : 2 hours
Primary Condensation Reaction
- Reagent : Cyanuric chloride
- Conditions : Cyanuric chloride is dissolved in frozen water and added slowly to the coupled reaction liquid at 0–5 °C; pH maintained at 6.0–6.5
- Process : The cyanuric chloride reacts with the coupled intermediate to introduce reactive triazine groups, which are key for fiber fixation.
- Duration : 3 hours
Secondary Condensation and Substitution
- Reagent : Para-ester (a para-substituted reactive ester)
- Conditions : pH initially adjusted to 2.5–3.5 with sodium bicarbonate; temperature raised to 45–55 °C; reaction time 1–3 hours for substitution, followed by pH adjustment to 4.0–6.0 for 5–16 hours; final pH stabilized at 6.0–6.5
- Process : The para-ester reacts with the primary condensation product to complete the reactive dye structure, enhancing reactivity and solubility.
- Duration : Total of approximately 8–21 hours including pH adjustments
Purification and Drying
- Method : Nanofiltration membrane concentration followed by recrystallization
- Additives : 10% by weight anhydrous sodium sulfate and 2% dust-proofing agent
- Process : The dye solution is concentrated and purified, then spray-dried to produce commercial dye powder with high purity and performance.
Reaction Conditions Summary Table
| Step | Reagents/Materials | Temperature (°C) | pH Range | Duration | Key Observations |
|---|---|---|---|---|---|
| Diazotization | Sulfonated ester, HCl, NaNO2 | 0–5 | N/A | ~1 hour | Formation of diazonium salt, Congo red test |
| Coupling | Urea amido aniline | 5–8 | 4.5–6.5 | 2 hours | Azo coupling reaction |
| Primary condensation | Cyanuric chloride | 0–5 | 6.0–6.5 | 3 hours | Introduction of reactive triazine groups |
| Secondary condensation | Para-ester, NaHCO3 | 45–55 | 2.5–6.5 | 8–21 hours total | Substitution to finalize reactive sites |
| Purification & drying | Nanofiltration, sodium sulfate, dust agent | Ambient | N/A | Spray drying | High purity commercial dye powder |
Research Findings and Performance
- The described method yields a reactive yellow dye with a molecular ion peak (m/z) of approximately 980.92, confirming the expected molecular structure.
- The dye exhibits excellent solubility (>200 g/L at 20 °C), moderate reactivity, and strong fastness properties:
- Light fastness: Grade 5–6
- Soaping fastness: Grade 4–5
- Perspiration fastness: Grade 4–5
- Chlorine water resistance: Grade 4
- Dry and wet rubbing fastness: Grade 4–5
- Ironing fastness: Grade 4
- These performance metrics indicate superior quality compared to traditional reactive yellow dyes, making it highly suitable for textile applications requiring durability and bright coloration.
Chemical Reactions Analysis
Types of Reactions
C.I. Reactive Yellow 3, disodium salt undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s structure, affecting its color properties.
Substitution: The dye can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used, often in basic conditions.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or sulfuric acid, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may produce different sulfonated derivatives, while reduction can lead to the formation of amines or other reduced compounds.
Scientific Research Applications
C.I. Reactive Yellow 3, disodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed as a staining agent in microscopy to visualize cellular structures.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in textile dyeing, food coloring, and as a pH indicator in various industrial processes.
Mechanism of Action
The mechanism of action of C.I. Reactive Yellow 3, disodium salt involves the formation of covalent bonds with substrates, such as fibers or proteins. This bonding occurs through nucleophilic substitution reactions, where the dye’s reactive groups interact with nucleophilic sites on the substrate. The molecular targets include hydroxyl, amino, and thiol groups, leading to strong and stable dye-substrate complexes.
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Compared Dyes
| Compound | CAS | Molecular Formula | Application | Fixation Rate |
|---|---|---|---|---|
| C.I. Reactive Yellow 3 | 6539-67-9 | C${21}$H${15}$ClN$8$Na$2$O$7$S$2$ | Cotton, viscose | 70–80% |
| C.I. Acid Yellow 3 | 8004-92-0 | C${18}$H$9$NNa$2$O$8$S$_2$ | Wool, nylon | N/A |
| C.I. Reactive Yellow 86 | 70865-29-1 | C${18}$H${14}$Cl$2$N$8$Na$2$O$9$S$_2$ | Polyester blends | 65–75% |
Biological Activity
C.I. Reactive Yellow 3, disodium salt, is a synthetic dye commonly used in textile applications. Understanding its biological activity is essential for assessing its safety and environmental impact. This article explores the compound's toxicity, genotoxicity, and potential ecological effects based on diverse sources.
C.I. Reactive Yellow 3 is classified as an azo dye, characterized by the presence of one or more azo groups (-N=N-). The chemical formula for this compound is , indicating its complex structure which contributes to its reactivity and biological interactions.
Acute and Chronic Toxicity
Research indicates that C.I. Reactive Yellow 3 exhibits low acute toxicity. In studies involving oral administration to rats at doses of 2000 mg/kg body weight, no mortality or significant systemic effects were observed . However, sub-acute toxicity studies revealed some adverse effects:
- Reduced locomotor activity : A significant decrease in mean locomotor activity was noted during the first measurement interval in a 28-day repeat dose study at 1000 mg/kg body weight per day .
- Reproductive effects : A slight reduction (~10%) in testis and epididymis weight was observed in male rats, suggesting a potential impact on male reproductive health .
Genotoxicity Studies
Genotoxicity assessments have yielded mixed results. While some tests indicate that C.I. Reactive Yellow 3 is non-genotoxic, others suggest potential genotoxic effects under specific conditions:
- In vitro chromosome aberration tests : These tests indicated that the compound may not cause chromosomal damage .
- In vivo micronucleus assay : Results were more concerning, with indications of genotoxic effects observed in mice following exposure to high doses .
Ecological Impact
C.I. Reactive Yellow 3 has been shown to be non-toxic to various aquatic organisms, which is crucial for assessing its environmental safety. Studies have demonstrated that it does not significantly affect three trophic levels of aquatic life, indicating a lower risk of ecological disruption compared to other synthetic dyes .
Textile Dyeing Processes
In the context of textile applications, C.I. Reactive Yellow 3 has been studied for its dyeing efficiency and environmental impact:
- Dyeing Efficiency : The compound has been effectively used in dyeing processes involving natural fibers like cotton and blends with synthetic materials. Optimal conditions for dyeing often include specific concentrations of sodium carbonate and salt to enhance fixation rates without causing aggregation issues .
- Environmental Considerations : Recent studies have focused on reducing the environmental footprint of dyeing processes by exploring eco-friendly alternatives that minimize water and chemical usage while maintaining dye quality .
Summary of Research Findings
The following table summarizes key findings related to the biological activity of C.I. Reactive Yellow 3:
| Aspect | Findings |
|---|---|
| Acute Toxicity | No mortality at 2000 mg/kg; no systemic effects observed |
| Sub-Acute Toxicity | Reduced locomotor activity; slight decrease in reproductive organ weights |
| Genotoxicity | Mixed results; non-genotoxic in vitro but potential genotoxicity in vivo |
| Ecotoxicity | Non-toxic to aquatic organisms across multiple trophic levels |
| Dyeing Efficiency | Effective for natural fibers; requires optimization of dyeing conditions |
Q & A
Basic Research Questions
Q. How can C.I. Food Yellow 3, disodium salt be synthesized and characterized for research-grade purity?
- Methodology:
- Synthesis: Prepare via diazotization of 4-aminobenzenesulfonic acid followed by coupling with 6-hydroxy-2-naphthalenesulfonic acid. Optimize pH (8–10) and temperature (0–5°C) to enhance yield .
- Characterization: Use HPLC (C18 column, mobile phase: methanol/water with 0.1% formic acid) for purity assessment (>95%). Confirm structure via UV-Vis (λmax ~480 nm) and FTIR (sulfonate peaks at ~1180 cm⁻¹) .
- Data Table:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₀N₂Na₂O₇S₂ | |
| CAS No. | 2783-94-0 | |
| Molecular Weight | 452.37 g/mol |
Q. What analytical methods are recommended for quantifying Sunset Yellow FCF in complex matrices (e.g., biological or environmental samples)?
- Methodology:
- HPLC-DAD: Use reverse-phase chromatography with diode array detection (LOD: 0.1 µg/mL) .
- Spectrophotometry: Measure absorbance at 480 nm after sample filtration and pH adjustment to 7.0 .
- Validation: Include spike-and-recovery tests (target: 90–110% recovery) and cross-validate with LC-MS for confirmation .
Advanced Research Questions
Q. How do pH and temperature influence the degradation kinetics of Sunset Yellow FCF in aqueous solutions?
- Methodology:
- Kinetic Studies: Conduct accelerated stability tests (e.g., 25–80°C, pH 2–12). Monitor degradation via UV-Vis or HPLC.
- Mechanistic Insights: Identify degradation products (e.g., sulfonic acid derivatives) using LC-QTOF-MS. Acidic conditions (pH <3) accelerate hydrolysis of azo bonds .
Q. What are the molecular interactions between Sunset Yellow FCF and serum albumin, and how do they affect toxicity?
- Methodology:
- Spectroscopic Binding Studies: Use fluorescence quenching (λex = 280 nm, λem = 340 nm) to calculate binding constants (e.g., Stern-Volmer plots).
- Molecular Dynamics (MD) Simulations: Model interactions with BSA (PDB ID: 4F5S) to identify binding sites (e.g., Sudlow’s Site I) .
Q. How can researchers address contradictions in reported genotoxicity data for Sunset Yellow FCF?
- Methodology:
- Ames Test Replication: Use TA98 and TA100 Salmonella strains with/without metabolic activation (S9 mix). Compare results across labs using standardized protocols .
- Comet Assay: Evaluate DNA damage in human lymphocytes at concentrations ≤100 µg/mL. Control for confounding factors (e.g., reactive oxygen species) .
Data Contradictions and Resolution Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
